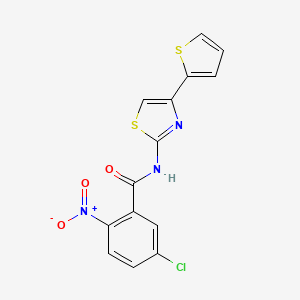

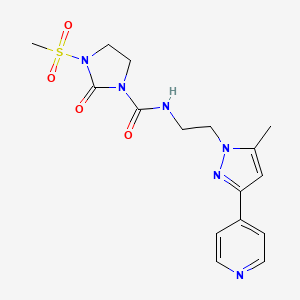

![molecular formula C9H13NOS B2684624 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone CAS No. 1934457-57-4](/img/structure/B2684624.png)

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is unique, contributing to its valuable properties for various studies. Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Chemical Reactions Analysis

While specific chemical reactions involving “2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone” are not detailed in the available resources, related compounds have been involved in reactions such as the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Physical And Chemical Properties Analysis

The compound “this compound” is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved resources.Applications De Recherche Scientifique

Bicyclic Tetrahydrofuran-fused β-lactams Synthesis

Research has demonstrated the utility of bicyclic β-lactams as starting products for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, with implications for drug design. These compounds are synthesized through processes involving hydrogenolysis and intramolecular nucleophilic substitution, showcasing the versatility of bicyclic structures in creating compounds with potential pharmaceutical applications (Mollet, D’hooghe, & Kimpe, 2012).

Novel Synthesis Approaches

Another study presented an efficient synthesis of 2-azabicyclo[2.1.1]hexanes, which are valuable for their skeleton of 2,4-methanoproline, a naturally occurring insect antifeedant. This work underscores the potential of bicyclic compounds in developing bioactive molecules (Stevens & Kimpe, 1996).

Conformationally Restricted Nonchiral Pipecolic Acid Analogues

Further research into the synthesis of conformationally restricted pipecolic acid analogues, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, highlights the importance of bicyclic structures in the development of peptidomimetics and peptide models. These compounds offer a foundation for exploring the structure-activity relationships in medicinal chemistry (Radchenko et al., 2009).

CP-45,899 as a Beta-Lactamase Inhibitor

CP-45,899, a compound closely related to the inquiry, has been identified as a beta-lactamase inhibitor that extends the antibacterial spectrum of beta-lactams. It demonstrates the application of bicyclic compounds in enhancing the efficacy of antibiotics against resistant bacteria (English et al., 1978).

Applications in Antibiotic Development

The synthesis and characterization of cephalosporin derivatives, including bicyclic structures similar to the queried compound, underline their potential use in antibiotic development and the delivery of a wide range of drugs. This research opens pathways for utilizing bicyclic compounds in targeted drug delivery systems (Blau et al., 2008).

Mécanisme D'action

The mechanism of action of this compound is not explicitly mentioned in the available resources. Its unique structure and properties suggest potential applications in various biological and chemical processes.

Propriétés

IUPAC Name |

cyclopropyl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-9(6-1-2-6)10-4-8-3-7(10)5-12-8/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIKXVNNPVRCAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)

![3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684542.png)

![5-tert-butyl-N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2684547.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2684558.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2684563.png)

![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)